molecular formula C6F10O2 B3230591 Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole CAS No. 130760-25-7

Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole

Cat. No.: B3230591
CAS No.: 130760-25-7
M. Wt: 294.05 g/mol
InChI Key: GLTQSUDHSNOUJX-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action for Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole primarily involves its polymerization under ultrahigh pressure . This process leads to the synthesis of amorphous copolymers of perfluoro-2,2-dimethyl-1,3-dioxole .

Safety and Hazards

Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The synthesized materials from Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole are amorphous, capable of film formation, and can be used for the fabrication of optical fibers and integrated optical waveguides . This suggests potential future directions in the field of telecommunications and electronics .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole is unique due to its high thermal stability, chemical resistance, and low refractive index. These properties make it particularly valuable in the development of optical fibers and waveguides, where high optical transparency and low refractive indices are essential .

Properties

IUPAC Name

4,5-difluoro-2-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)-1,3-dioxole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F10O2/c7-1-2(8)18-4(17-1,6(14,15)16)3(9,10)5(11,12)13
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTQSUDHSNOUJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(OC(O1)(C(C(F)(F)F)(F)F)C(F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This example was carried out as illustrated in Example 4 with lithium aluminum hydride (6.14 g, 0.162 mole), titanium (IV) chloride (7.67 g, 4.43 mL, 0.041 mole) and 4,5-dichloro-4,5-difluoro-2-pentafluoroethyl-2-trifluoromethyl-1,3-dioxolane (29.5 g, 0.081 mole) in tetrahydrofuran (100 mL). The pure desired product obtained after distillation and washing with ice-water, perfluoro-2-ethyl-2-methyl-1,3-dioxole, was 9.0 g (38% yield); boiling point 42°-43° C.
Quantity
6.14 g
Type
reactant
Reaction Step One
Name
4,5-dichloro-4,5-difluoro-2-pentafluoroethyl-2-trifluoromethyl-1,3-dioxolane
Quantity
29.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
4.43 mL
Type
catalyst
Reaction Step Four
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole
Reactant of Route 2
Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole
Reactant of Route 3
Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole

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